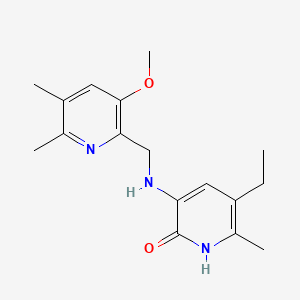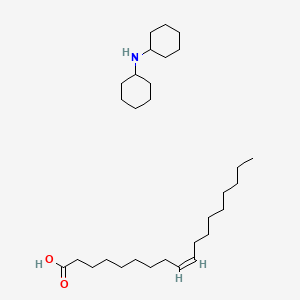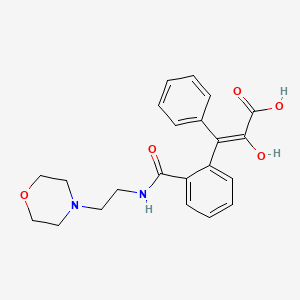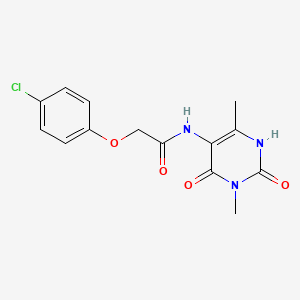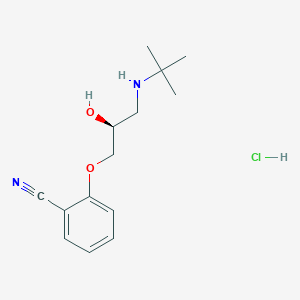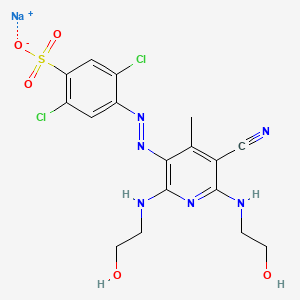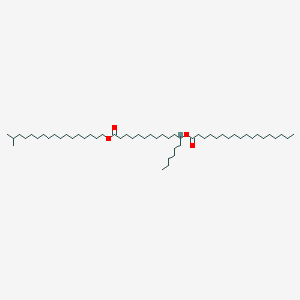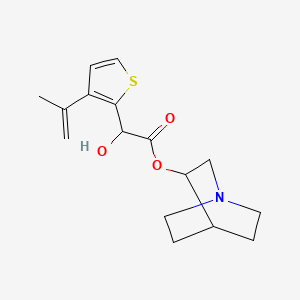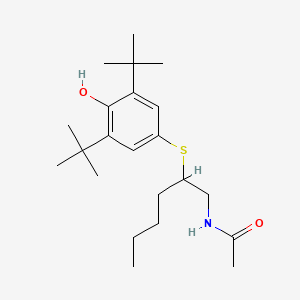
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic group substituted with tert-butyl groups, a thioether linkage, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide typically involves multiple steps:
Formation of the Phenolic Intermediate: The starting material, 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzene, undergoes a reaction with a suitable thiol reagent to introduce the thioether linkage.
Thioether Formation: The phenolic intermediate is then reacted with a hexyl halide under basic conditions to form the thioether linkage.
Acetamide Introduction: The final step involves the reaction of the thioether intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The phenolic group in N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the thioether linkage or the acetamide group.
Substitution: The phenolic and acetamide groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Modified thioether or acetamide derivatives.
Substitution Products: Various substituted phenolic and acetamide derivatives.
科学研究应用
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research. It can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: Research has explored the potential therapeutic applications of this compound, including its use as an antioxidant, anti-inflammatory agent, and potential drug candidate for various diseases.
Industry: In industrial applications, N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide is used as an additive in polymers and coatings to enhance their stability and performance.
作用机制
The mechanism of action of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the thioether linkage and acetamide group can modulate the compound’s binding affinity to specific proteins. These interactions can influence various cellular pathways, including oxidative stress response, inflammation, and signal transduction.
相似化合物的比较
- N-(2-((3,5-Di-tert-butyl-4-hydroxyphenyl)thio)ethyl)acetamide
- N-(2-((3,5-Di-tert-butyl-4-hydroxyphenyl)thio)propyl)acetamide
- N-(2-((3,5-Di-tert-butyl-4-hydroxyphenyl)thio)butyl)acetamide
Comparison: N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide stands out due to its longer alkyl chain, which can influence its solubility, stability, and interaction with biological targets. The presence of tert-butyl groups enhances its steric hindrance, potentially affecting its reactivity and binding properties compared to similar compounds with shorter alkyl chains.
属性
CAS 编号 |
88222-14-4 |
|---|---|
分子式 |
C22H37NO2S |
分子量 |
379.6 g/mol |
IUPAC 名称 |
N-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexyl]acetamide |
InChI |
InChI=1S/C22H37NO2S/c1-9-10-11-16(14-23-15(2)24)26-17-12-18(21(3,4)5)20(25)19(13-17)22(6,7)8/h12-13,16,25H,9-11,14H2,1-8H3,(H,23,24) |
InChI 键 |
AWWKVKNODHZDDB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CNC(=O)C)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


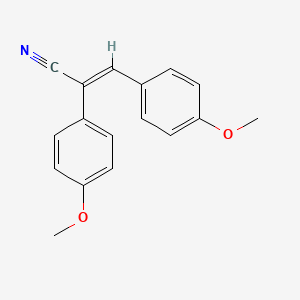
![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)

